molecular formula C9H8F4O B11723191 4-Fluoro-2-methyl-alpha-(trifluoromethyl)benzylAlcohol

4-Fluoro-2-methyl-alpha-(trifluoromethyl)benzylAlcohol

Cat. No.: B11723191
M. Wt: 208.15 g/mol
InChI Key: MJEYAEAYUVJNPN-UHFFFAOYSA-N
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Description

4-Fluoro-2-methyl-alpha-(trifluoromethyl)benzylAlcohol is an organic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a benzyl alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methyl-alpha-(trifluoromethyl)benzylAlcohol typically involves the introduction of fluorine and trifluoromethyl groups onto a benzyl alcohol backbone. One common method involves the reaction of 4-fluoro-2-methylbenzyl alcohol with trifluoromethylating agents under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methyl-alpha-(trifluoromethyl)benzylAlcohol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of substituted benzyl alcohols .

Scientific Research Applications

4-Fluoro-2-methyl-alpha-(trifluoromethyl)benzylAlcohol has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Fluoro-2-methyl-alpha-(trifluoromethyl)benzylAlcohol exerts its effects involves interactions with specific molecular targets. The presence of fluorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific arrangement of its substituents, which can impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C9H8F4O

Molecular Weight

208.15 g/mol

IUPAC Name

2,2,2-trifluoro-1-(4-fluoro-2-methylphenyl)ethanol

InChI

InChI=1S/C9H8F4O/c1-5-4-6(10)2-3-7(5)8(14)9(11,12)13/h2-4,8,14H,1H3

InChI Key

MJEYAEAYUVJNPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C(C(F)(F)F)O

Origin of Product

United States

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